Cas no 890099-90-8 (3-Acetoxy-4'-propylbenzophenone)

3-Acetoxy-4'-propylbenzophenone is a specialized organic compound featuring a benzophenone core substituted with an acetoxy group at the 3-position and a propyl group at the 4'-position. This structure imparts unique reactivity and solubility properties, making it valuable as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and advanced materials. The acetoxy group enhances its utility in esterification and cross-coupling reactions, while the propyl substituent contributes to lipophilicity, influencing its compatibility with non-polar matrices. Its well-defined molecular architecture ensures consistent performance in controlled reactions, offering synthetic chemists a reliable building block for complex molecular frameworks.
3-Acetoxy-4'-propylbenzophenone structure
890099-90-8 structure
商品名:3-Acetoxy-4'-propylbenzophenone
CAS番号:890099-90-8
MF:C18H18O3
メガワット:282.33400
CID:993544
PubChem ID:24722955

3-Acetoxy-4'-propylbenzophenone 化学的及び物理的性質

名前と識別子

    • [3-(4-propylbenzoyl)phenyl] acetate
    • 3-Acetoxy-4'-propylbenzophenone
    • 3-ACETOXY-4'-PROYLBENZOPHENONE
    • DTXSID90641648
    • 890099-90-8
    • MFCD07698897
    • 3-(4-Propylbenzoyl)phenyl acetate
    • AKOS016018218
    • MDL: MFCD07698897
    • インチ: InChI=1S/C18H18O3/c1-3-5-14-8-10-15(11-9-14)18(20)16-6-4-7-17(12-16)21-13(2)19/h4,6-12H,3,5H2,1-2H3
    • InChIKey: GOAUSGFBSHCSPD-UHFFFAOYSA-N
    • ほほえんだ: CCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C

計算された属性

  • せいみつぶんしりょう: 282.12600
  • どういたいしつりょう: 282.125594432g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 356
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 43.4Ų

じっけんとくせい

  • 密度みつど: 1.109
  • ふってん: 427.4°C at 760 mmHg
  • フラッシュポイント: 188.3°C
  • 屈折率: 1.554
  • PSA: 43.37000
  • LogP: 3.79540

3-Acetoxy-4'-propylbenzophenone セキュリティ情報

3-Acetoxy-4'-propylbenzophenone 税関データ

  • 税関コード:2915390090
  • 税関データ:

    中国税関コード:

    2915390090

    概要:

    2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%

3-Acetoxy-4'-propylbenzophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
201795-2g
3-Acetoxy-4'-propylbenzophenone
890099-90-8 >90%
2g
£624.00 2022-03-01
Fluorochem
201795-1g
3-Acetoxy-4'-propylbenzophenone
890099-90-8 >90%
1g
£340.00 2022-03-01
Fluorochem
201795-5g
3-Acetoxy-4'-propylbenzophenone
890099-90-8 >90%
5g
£1120.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1650045-2g
3-(4-Propylbenzoyl)phenyl acetate
890099-90-8 98%
2g
¥8925.00 2024-04-26
A2B Chem LLC
AD84252-5g
3-Acetoxy-4'-propylbenzophenone
890099-90-8 >90%
5g
$1288.00 2024-04-19
A2B Chem LLC
AD84252-2g
3-Acetoxy-4'-propylbenzophenone
890099-90-8 >90%
2g
$737.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1650045-1g
3-(4-Propylbenzoyl)phenyl acetate
890099-90-8 98%
1g
¥3897.00 2024-04-26
TRC
A088015-500mg
3-Acetoxy-4'-propylbenzophenone
890099-90-8
500mg
$ 480.00 2022-06-08
TRC
A088015-250mg
3-Acetoxy-4'-propylbenzophenone
890099-90-8
250mg
$ 290.00 2022-06-08
A2B Chem LLC
AD84252-1g
3-Acetoxy-4'-propylbenzophenone
890099-90-8 >90%
1g
$423.00 2024-04-19

3-Acetoxy-4'-propylbenzophenone 関連文献

3-Acetoxy-4'-propylbenzophenoneに関する追加情報

Professional Introduction to 3-Acetoxy-4'-propylbenzophenone (CAS No. 890099-90-8)

3-Acetoxy-4'-propylbenzophenone, identified by its Chemical Abstracts Service (CAS) number 890099-90-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This benzophenone derivative, characterized by an acetoxy group at the third position and a propyl substituent at the fourth position of the aromatic ring, exhibits unique chemical and photophysical properties that make it valuable for various applications.

The molecular structure of 3-Acetoxy-4'-propylbenzophenone consists of a central benzophenone core, which is a well-known scaffold in medicinal chemistry due to its ability to interact with biological targets. The presence of the acetoxy group enhances the compound's solubility in polar solvents and influences its metabolic stability, while the propyl side chain contributes to its lipophilicity, making it suitable for formulation in lipid-based delivery systems.

In recent years, 3-Acetoxy-4'-propylbenzophenone has been extensively studied for its potential applications in photodynamic therapy (PDT) and as an intermediate in the synthesis of more complex pharmaceutical molecules. Its ability to absorb light in the visible spectrum and generate reactive oxygen species (ROS) has made it a candidate for developing novel anticancer agents. Furthermore, its structural similarity to other benzophenone derivatives used in sunscreen formulations suggests potential utility in UV protection and photochemical research.

One of the most compelling aspects of 3-Acetoxy-4'-propylbenzophenone is its role as a building block in the synthesis of more intricate molecules. Researchers have leveraged its reactive sites to develop new heterocyclic compounds, which are often more potent bioactive agents. For instance, modifications at the acetoxy and propyl positions have led to derivatives with enhanced binding affinity to specific biological targets, including enzymes and receptors involved in inflammatory pathways.

The compound's photophysical properties have also been explored in the context of organic electronics and optoelectronic materials. 3-Acetoxy-4'-propylbenzophenone has been incorporated into organic light-emitting diodes (OLEDs) and photovoltaic cells due to its efficient light absorption and energy transfer capabilities. These applications highlight its versatility beyond pharmaceuticals, demonstrating its importance in advanced material science.

Recent advancements in computational chemistry have further illuminated the potential of 3-Acetoxy-4'-propylbenzophenone. Molecular modeling studies have predicted new synthetic pathways and optimized reaction conditions for its preparation, reducing costs and improving yields. Additionally, computational toxicology has been employed to assess its safety profile, ensuring that any future applications are both effective and secure for human use.

The synthesis of 3-Acetoxy-4'-propylbenzophenone typically involves multi-step organic reactions, starting from commercially available precursors such as benzophenone. Key steps include selective acetylation followed by propylation at specific positions on the aromatic ring. Advances in catalytic methods have streamlined these processes, making them more efficient and environmentally friendly.

In conclusion, 3-Acetoxy-4'-propylbenzophenone (CAS No. 890099-90-8) is a multifaceted compound with significant implications in pharmaceuticals, materials science, and photochemistry. Its unique structural features enable diverse applications, from developing novel therapeutics to enhancing optoelectronic devices. As research continues to uncover new possibilities for this derivative, its importance is likely to grow further, solidifying its place as a key player in modern chemical innovation.

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